1-Nitronaphthalene
Overview
Description
1-Nitronaphthalene is an organic compound with the formula C₁₀H₇NO₂. It is one of two isomers of nitronaphthalene, the other being 2-nitronaphthalene. This compound appears as a pale yellow, sublimable solid and is primarily produced through the direct nitration of naphthalene. It serves as an intermediate in the production of naphthylamine, a precursor to various dyes .
Mechanism of Action
Target of Action
1-Nitronaphthalene is a mutagenic nitroaromatic compound . It primarily targets nonciliated bronchiolar epithelial (Clara) cells . It also interacts with almost all of the monoglucosylated glycoproteins that are synthesized in the endoplasmic reticulum .
Mode of Action
The initial step in the degradation of this compound is catalyzed by a three-component dioxygenase, NinAaAbAcAd . This results in the formation of 1,2-dihydroxynaphthalene , which is also an early intermediate in the naphthalene degradation pathway .
Biochemical Pathways
The subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation by Ralstonia sp. strain U2 . This is the first report of a catabolic pathway for this compound .
Pharmacokinetics
It is known that the compound is a solid that can sublimate . Its boiling point is 577.2 K , and its melting point ranges from 327.7 K to 330 K .
Result of Action
This compound causes acute liver and lung toxicity in rodents . It is a cytochrome P450-bioactivated cytotoxicant .
Action Environment
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound, enter the environment from natural sources and anthropogenic activities . They have been widely detected in the environment and are more toxic than their corresponding parent PAHs .
Biochemical Analysis
Biochemical Properties
1-Nitronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes involved in the metabolism of this compound is cytochrome P450. This enzyme bioactivates this compound, leading to the formation of reactive intermediates that can interact with cellular macromolecules . The interactions between this compound and cytochrome P450 result in the formation of protein adducts, which can lead to cellular toxicity .
Cellular Effects
This compound has been shown to cause acute toxicity in various cell types, particularly in the liver and lungs. In rodent models, this compound induces necrosis of bronchiolar epithelial cells, leading to lesions in both Clara and ciliated cells . This compound also affects cell signaling pathways and gene expression, resulting in inflammation and metaplasia of the olfactory epithelium in the nasal cavity . Additionally, this compound influences cellular metabolism by disrupting mitochondrial function and increasing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with cellular proteins, resulting in the formation of protein adducts . This process can inhibit or activate various enzymes, leading to alterations in cellular function and gene expression . The binding interactions of this compound with biomolecules can also result in the generation of reactive oxygen species, contributing to oxidative stress and cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent cellular toxicity, with continued disruption of cellular function and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound primarily affects the Clara cells of the respiratory tract, while higher doses result in more widespread cellular damage . In mice, doses of 100 mg/kg have been shown to cause significant increases in vacuolated cells in the airways, while doses of 25 mg/kg in rats result in toxicity confined to Clara cells . High doses of this compound can lead to severe toxicity and adverse effects, including necrosis and inflammation .
Metabolic Pathways
This compound is metabolized through a series of enzymatic reactions, primarily involving cytochrome P450 enzymes. The initial step in the degradation of this compound is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This intermediate is further metabolized through the naphthalene degradation pathway, involving various enzymes and cofactors . The metabolic pathways of this compound also involve the generation of reactive intermediates that can form protein adducts and contribute to cellular toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can accumulate in specific cellular compartments, leading to localized toxicity . The distribution of this compound within tissues is influenced by its lipophilic nature, allowing it to readily cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The presence of this compound in these organelles can disrupt their function, leading to alterations in protein folding, mitochondrial respiration, and overall cellular homeostasis .
Preparation Methods
1-Nitronaphthalene can be synthesized through several methods:
Direct Nitration of Naphthalene: This is the most common method, where naphthalene is nitrated using a mixture of nitric acid and sulfuric acid.
Catalytic Nitration: A more environmentally friendly method involves the use of nitrogen dioxide (NO₂) and solid superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂).
Alternative Catalysts: Other catalysts, such as nickel acetate (Ni(CH₃COO)₂·4H₂O), have also been used to achieve nitration with varying selectivity for different dinitronaphthalene isomers.
Chemical Reactions Analysis
1-Nitronaphthalene undergoes several types of chemical reactions:
Reduction: It can be reduced to 1-naphthylamine using hydrogenation.
Nitration: Further nitration of this compound can produce dinitronaphthalene isomers.
Photochemical Reactions: Under irradiation, this compound can react with nitrite ions (NO₂⁻) to form dinitronaphthalene isomers.
Scientific Research Applications
1-Nitronaphthalene has several applications in scientific research:
Environmental Studies: It is used to study the degradation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment. Microorganisms like Sphingobium sp.
Toxicology: This compound is a known mutagen and has been studied for its toxic effects on liver and lung tissues in rodents.
Industrial Applications: this compound is an intermediate in the production of dyes and other chemicals.
Comparison with Similar Compounds
1-Nitronaphthalene can be compared with other nitroaromatic compounds:
2-Nitronaphthalene: This isomer differs in the position of the nitro group on the naphthalene ring. While both isomers are used in dye production, their chemical reactivity and selectivity in reactions can vary.
Nitrobenzene: Another nitroaromatic compound, nitrobenzene, is simpler in structure but shares similar reduction and nitration reactions. nitrobenzene is more commonly used in the production of aniline.
Dinitronaphthalenes: Compounds like 1,5-dinitronaphthalene and 1,8-dinitronaphthalene are further nitrated products of this compound.
Properties
IUPAC Name |
1-nitronaphthalene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
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InChI Key |
RJKGJBPXVHTNJL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-] | |
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Molecular Formula |
C10H7NO2 | |
Record name | NITRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID7020978 | |
Record name | 1-Nitronaphthalene | |
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Molecular Weight |
173.17 g/mol | |
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Physical Description |
Nitronaphthalene appears as a yellow crystalline solid. Insoluble in water and denser than water. May irritate skin and eyes. Readily ignitable and may be difficult to extinguish once ignited. Used to make dyes and other chemicals., Yellow odorless solid; [HSDB] Light yellow crystalline solid; [MSDSonline] | |
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Boiling Point |
579 °F at 760 mmHg (sublimes) (NTP, 1992), 304 °C (sublime), BP: 180 °C @ 14 mm Hg | |
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Flash Point |
327 °F (NTP, 1992), 164 °C, 164 °C; 327 °F (closed cup) | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in alc; freely sol in chloroform, ether, carbon disulfide, Very sol in benzene and pyridine, In water, 9.18 mg/l @ 25 °C | |
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Density |
1.332 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.332 @ 20 °C | |
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Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.00048 [mmHg], 4.8X10-4 mm Hg @ 25 °C | |
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Color/Form |
Pale yellow needles, Yellow needles, recrystallized from ethanol | |
CAS No. |
27254-36-0, 86-57-7 | |
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Melting Point |
142.7 °F (NTP, 1992), 61 °C | |
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